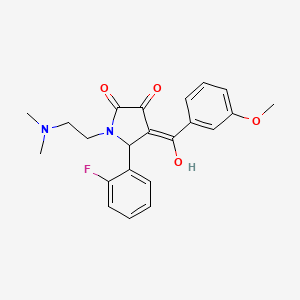

1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Beschreibung

Historical Evolution of Substituted Pyrrolone Research

Pyrrolone chemistry originated in the late 19th century with the isolation of simple pyrrole derivatives, but systematic studies began with the Hantzsch and Knorr syntheses. The Hantzsch pyrrole synthesis, involving β-ketoesters, ammonia, and α-haloketones, enabled early access to substituted pyrroles. Industrial methods later emerged, such as the catalytic dehydrogenation of pyrrolidine or furan ammoniation using SiO₂/Al₂O₃ catalysts. These foundational approaches paved the way for functionalized pyrrolones, with the Knorr synthesis proving particularly adaptable for introducing amino and carbonyl groups.

The 20th century saw pyrrolones gain prominence through natural product discoveries, such as the Leuconotis alkaloids, which featured 5-hydroxy-1H-pyrrol-2(5H)-one cores with antimicrobial properties. Synthetic innovations in the 2000s, including silica-supported p-toluenesulfonic acid-mediated condensations and microwave-assisted Paal–Knorr reactions, accelerated the production of diverse pyrrolone libraries. These advances enabled systematic structure–activity relationship (SAR) studies, particularly for biofilm inhibition and anticancer applications.

Significance of 1H-Pyrrol-2(5H)-one Scaffold in Medicinal Chemistry

The 1H-pyrrol-2(5H)-one scaffold offers unique pharmacophoric features:

- Hydrogen-bonding capacity : The lactam carbonyl and hydroxyl groups facilitate interactions with biological targets.

- Planar rigidity : The conjugated system allows for π-stacking with aromatic residues in enzymes.

- Synthetic versatility : Positions 3, 4, and 5 tolerate diverse substituents without destabilizing the core.

Notable applications include:

- Biofilm inhibition : Brominated derivatives reduce Pseudomonas aeruginosa biofilm formation by interfering with quorum-sensing pathways.

- Anticancer activity : Myceliothermophins, containing 5-hydroxy-pyrrolones, disrupt microtubule assembly in tumor cells.

- Anti-inflammatory effects : N-Benzyl pyrrolones inhibit cyclooxygenase-2 (COX-2) by mimicking arachidonic acid’s binding geometry.

The scaffold’s ability to act as a kinase inhibitor precursor has driven interest in derivatives like 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one, where electronic modulation via fluorine and methoxy groups enhances target selectivity.

Current Research Landscape for Dimethylaminoethyl-Substituted Pyrrolones

Dimethylaminoethyl substituents introduce cationic character under physiological conditions, improving solubility and membrane permeability. Recent studies highlight their role in:

Synthetic routes to these compounds often employ:

- Acylation-cyclization sequences : Ethyl-3-aminocrotonate derivatives react with chloroacetyl chloride, followed by cyclization to form the pyrrolone core.

- Vilsmeier–Haack formylation : Introduces aldehyde groups for subsequent condensations with amine-containing side chains.

- Microwave-assisted catalysis : Reduces reaction times from hours to minutes for steps like Paal–Knorr pyrrole formation.

The target compound’s 3-methoxybenzoyl and 2-fluorophenyl groups further modulate electron density, potentially enhancing interactions with hydrophobic enzyme pockets.

Positioning within Contemporary Heterocyclic Chemistry

Pyrrolones occupy a strategic niche among nitrogen-containing heterocycles:

Comparative analysis with related scaffolds :

- Pyridones : While pyridones exhibit similar hydrogen-bonding capacity, their fully aromatic systems lack the conformational flexibility of pyrrolones’ partially saturated cores.

- Indoles : Though indoles dominate kinase inhibitor design, pyrrolones offer superior oxidative stability due to reduced electron-rich character.

- Furanones : Biofilm-inhibiting furanones share pyrrolones’ lactone/lactam reactivity but lack nitrogen’s hydrogen-bonding versatility.

Emerging trends include:

- Multicomponent reactions : Simultaneous incorporation of dimethylaminoethyl and aryl groups via Ugi-type reactions.

- Late-stage functionalization : C–H activation at position 5 enables direct fluorophenyl coupling without protecting group strategies.

- Computational modeling : Density functional theory (DFT) studies predict regioselectivity in substitutions, guiding synthetic planning.

This compound’s design exemplifies the integration of traditional heterocyclic chemistry with modern synthetic and computational techniques, positioning pyrrolones as versatile tools for addressing unresolved challenges in antibiotic resistance and oncology.

Eigenschaften

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O4/c1-24(2)11-12-25-19(16-9-4-5-10-17(16)23)18(21(27)22(25)28)20(26)14-7-6-8-15(13-14)29-3/h4-10,13,19,26H,11-12H2,1-3H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQECISVDUXKZHZ-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C24H23FN2O

- Molecular Weight : 394.45 g/mol

- IUPAC Name : 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with various substituents, including dimethylamino and fluorophenyl groups. The synthetic routes often employ standard organic reactions such as alkylation and acylation to introduce the desired functional groups.

Antidepressant Activity

Research indicates that the compound exhibits significant antidepressant properties. In a study evaluating various pyrrole derivatives, it was found to inhibit the reuptake of serotonin and norepinephrine, which are critical neurotransmitters involved in mood regulation.

Table 1: Antidepressant Activity Comparison

| Compound | Dose (mg/kg) | % Inhibition (TST) | % Inhibition (FST) |

|---|---|---|---|

| 1-(2-(dimethylamino)ethyl)... | 200 | 46.26 | 28.51 |

| Fluoxetine | 10 | 55.06 | 39.40 |

| Phenelzine | 20 | 39.40 | - |

Note: TST = Tail Suspension Test; FST = Forced Swimming Test .

Cytotoxicity

In addition to its antidepressant effects, this compound has shown cytotoxic activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.8 |

| A549 | 18.6 |

IC50 values represent the concentration required to inhibit cell growth by 50%. .

The biological activity of this compound is believed to stem from multiple mechanisms:

- Serotonin Reuptake Inhibition : Similar to established antidepressants, it inhibits serotonin transporters, increasing serotonin levels in the synaptic cleft.

- Caspase Activation : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Mitochondrial Modulation : Alters mitochondrial membrane potential, contributing to apoptosis in tumor cells.

Case Studies

A notable study examined the effects of this compound on a mouse model of depression. Mice treated with varying doses exhibited reduced immobility in both TST and FST compared to control groups, indicating robust antidepressant effects.

Another case involved testing the compound against several human cancer cell lines, demonstrating significant cytotoxicity that warrants further investigation for potential therapeutic applications in oncology.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a pyrrole ring substituted with various functional groups, including:

- A dimethylaminoethyl side chain

- A fluorophenyl group

- A methoxybenzoyl moiety

- A hydroxyl group

These structural elements contribute to its pharmacological properties and reactivity.

Pharmacological Research

- Dopamine Receptor Modulation :

- Antitumor Activity :

- Neuroprotective Effects :

Case Study 1: Antitumor Activity Assessment

A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Neuroprotective Mechanism Exploration

In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative stress induced by hydrogen peroxide. The results showed that pre-treatment with the compound significantly reduced cell death and increased levels of antioxidant enzymes.

| Treatment | Cell Survival (%) | Catalase Activity (U/mg protein) |

|---|---|---|

| Control | 40 | 0.5 |

| Compound (10 µM) | 75 | 1.5 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related pyrrolones from and :

Key Observations:

- Substituent Bulk and Polarity: The target compound’s 3-methoxybenzoyl group at position 4 introduces moderate electron-donating properties compared to the electron-withdrawing 4-trifluoromethoxy and 3-trifluoromethyl groups in 23 and 25 , respectively. This may enhance solubility but reduce metabolic stability .

- Synthetic Challenges: Substituents like trifluoromethoxy (compound 23 ) correlate with higher yields (32%) compared to trifluoromethyl (compound 25 , 9%), suggesting steric or electronic factors affect reaction efficiency .

Structure-Activity Relationship (SAR) Trends

- Aryl Substituents at Position 5: The 2-fluorophenyl group in the target compound may confer improved selectivity over bulkier aryl groups (e.g., 3-trifluoromethylphenyl in 25 ), as fluorinated aromatics often enhance membrane permeability and target engagement .

- Hydroxy vs. Alkylamino Groups: The 3-hydroxy moiety (common to all compounds) is critical for metal chelation or hydrogen-bond donor activity, while alkylamino side chains (e.g., dimethylaminoethyl) may modulate pharmacokinetics, such as blood-brain barrier penetration .

Computational and Docking Insights

Although specific docking data for the target compound are unavailable, highlights the use of genetic algorithm-based programs (e.g., GOLD) to predict binding modes of similar pyrrolones. For example, analogs with 3-hydroxy and aromatic acyl groups (e.g., 4-methylbenzoyl in 23 ) show affinity for kinases or GPCRs due to interactions with catalytic residues or hydrophobic pockets . The target compound’s 3-methoxybenzoyl group may exhibit similar binding but with altered steric constraints compared to smaller acyl groups (e.g., 2-furoyl in ) .

Q & A

Q. What experimental methods are optimal for synthesizing this pyrrolone derivative, and how can yield be maximized?

Methodological Answer: Synthesis typically involves multi-step cyclization and substitution reactions. For example:

- Base-assisted cyclization (e.g., using KOH or NaOH) under reflux conditions to form the pyrrolone core .

- Substituent introduction via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Yield optimization : Column chromatography (gradient elution with ethyl acetate/PE) or recrystallization (ethanol) improves purity. Reported yields range from 44% to 86% , depending on substituent steric/electronic effects .

Q. Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (C=O at ~170 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C23H18F2N6O: 456.1412) .

- FTIR : Identifies functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, carbonyl at ~1650 cm⁻¹) .

Q. How can solubility challenges be addressed during purification?

Methodological Answer:

- Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by gradual solvent exchange (e.g., ethanol → water) for recrystallization .

- Additives like acetic acid (1–5% v/v) can enhance solubility of hydroxy-substituted derivatives .

Advanced Research Questions

Q. How do substituents (e.g., 2-fluorophenyl, 3-methoxybenzoyl) influence bioactivity?

Methodological Answer:

Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

Q. What computational tools predict binding interactions with biological targets?

Methodological Answer:

Q. How can in vitro toxicity be systematically assessed?

Methodological Answer:

Q. What strategies mitigate byproduct formation during cyclization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.